4-(2-Oxooxolane-4-yl)benzaldehyde
Description
4-(2-Oxooxolane-4-yl)benzaldehyde is a benzaldehyde derivative featuring a γ-lactone (tetrahydrofuran-2-one) substituent at the para position of the aromatic ring. The oxolane moiety introduces both steric and electronic effects, with the carbonyl group acting as an electron-withdrawing group (EWG). This structural feature distinguishes it from other benzaldehyde derivatives, such as amino- or halogen-substituted analogs, and influences its reactivity in organic synthesis. Applications of this compound may include its use as a precursor in heterocyclic synthesis, particularly in forming cyanines or indolo-thiopyrylium derivatives, as observed in related benzaldehyde reactions .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(5-oxooxolan-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-3-9(4-2-8)10-5-11(13)14-7-10/h1-4,6,10H,5,7H2 |
InChI Key |
YMBHBGHDXJGHSV-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1C(COC1=O)C2=CC=C(C=C2)C=O |
Synonyms |
4-(5-oxotetrahydrofuran-3-yl)benzaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity
The substituent on the benzaldehyde ring critically determines reactivity. For example:
- 4-(N,N-Dimethylamino)benzaldehyde: The dimethylamino group is strongly electron-donating (EDG), reducing the electrophilicity of the aldehyde. This lowers reactivity in nucleophilic additions but enhances conjugation in applications like cyanine dye synthesis (e.g., 78% yield in indolo-thiopyrylium formation ).
- 4-(Bromomethyl)benzaldehyde : The bromomethyl group is mildly electron-withdrawing (via inductive effects) and serves as a leaving group, enabling alkylation or substitution reactions. However, its toxicity and incomplete toxicological data necessitate careful handling .
- This could accelerate nucleophilic additions but may require optimization in reactions sensitive to steric hindrance.
Physical Properties and Environmental Behavior
- Volatility and Solubility: Benzaldehyde derivatives with polar substituents (e.g., oxolane) exhibit higher solubility in polar solvents compared to nonpolar analogs. The oxolane group may reduce volatility relative to simpler aldehydes like benzaldehyde, which is classified as a volatile organic compound (VOC) in agricultural contexts .
- Thermal Stability: Bromomethyl and amino substituents may lower thermal stability due to labile bonds (C-Br) or decomposition pathways, whereas the oxolane group’s cyclic structure could enhance stability.
Table 1: Structural and Reactivity Comparison of Benzaldehyde Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
